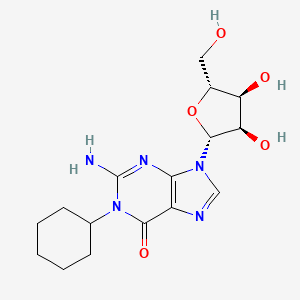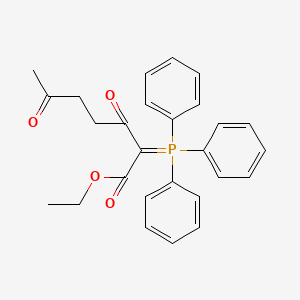
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine typically involves the reaction of L-cysteine with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a catalytic amount of piperidine to facilitate the process. The mixture is heated at reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiol, amine derivatives
Substitution: Substituted pyrrolidinone derivatives
科学的研究の応用
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
作用機序
The mechanism of action of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes by forming covalent bonds with their active sites. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the modification. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and signaling pathways .
類似化合物との比較
- S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)cysteinyl-N-gamma-glutamylglycine
- 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid
Comparison: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine stands out due to its unique combination of a pyrrolidinone ring and an L-cysteine moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the pyrrolidinone ring enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
6367-95-9 |
|---|---|
分子式 |
C9H14N2O4S |
分子量 |
246.29 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-2-11-7(12)3-6(8(11)13)16-4-5(10)9(14)15/h5-6H,2-4,10H2,1H3,(H,14,15)/t5-,6?/m0/s1 |
InChIキー |
RPPKKMNJEXCQNS-ZBHICJROSA-N |
異性体SMILES |
CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
正規SMILES |
CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


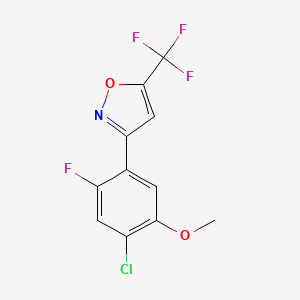
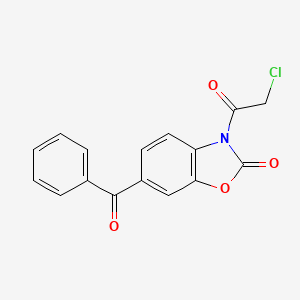
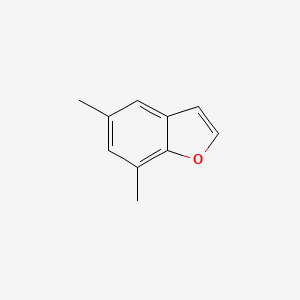

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)
![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
